molecular formula C12H22O2Si B11883248 2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclohexan-1-ol CAS No. 62343-69-5

2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclohexan-1-ol

Cat. No.: B11883248
CAS No.: 62343-69-5
M. Wt: 226.39 g/mol
InChI Key: XLDZVVBJIWKGRR-UHFFFAOYSA-N
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Description

2-((3-(Trimethylsilyl)prop-2-yn-1-yl)oxy)cyclohexanol is an organic compound characterized by the presence of a trimethylsilyl group attached to a prop-2-yn-1-yl moiety, which is further connected to a cyclohexanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Trimethylsilyl)prop-2-yn-1-yl)oxy)cyclohexanol typically involves the reaction of 3-(Trimethylsilyl)prop-2-yn-1-ol with cyclohexanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the hydroxyl group of cyclohexanol, followed by the addition of 3-(Trimethylsilyl)prop-2-yn-1-ol to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((3-(Trimethylsilyl)prop-2-yn-1-yl)oxy)cyclohexanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides or other nucleophiles can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various cyclohexanol derivatives.

Scientific Research Applications

2-((3-(Trimethylsilyl)prop-2-yn-1-yl)oxy)cyclohexanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((3-(Trimethylsilyl)prop-2-yn-1-yl)oxy)cyclohexanol involves its interaction with molecular targets and pathways. The trimethylsilyl group can act as a protecting group, allowing selective reactions to occur at other sites of the molecule. Additionally, the compound’s structure enables it to participate in various chemical transformations, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Trimethylsilyl)prop-2-yn-1-ol: A precursor in the synthesis of 2-((3-(Trimethylsilyl)prop-2-yn-1-yl)oxy)cyclohexanol.

    Cyclohexanol: Another precursor and a common alcohol used in organic synthesis.

    Trimethylsilylacetylene: A related compound with similar structural features.

Uniqueness

2-((3-(Trimethylsilyl)prop-2-yn-1-yl)oxy)cyclohexanol is unique due to the combination of a cyclohexanol ring with a trimethylsilyl-protected alkyne moiety. This unique structure imparts specific reactivity and stability, making it valuable in various synthetic and research applications.

Properties

CAS No.

62343-69-5

Molecular Formula

C12H22O2Si

Molecular Weight

226.39 g/mol

IUPAC Name

2-(3-trimethylsilylprop-2-ynoxy)cyclohexan-1-ol

InChI

InChI=1S/C12H22O2Si/c1-15(2,3)10-6-9-14-12-8-5-4-7-11(12)13/h11-13H,4-5,7-9H2,1-3H3

InChI Key

XLDZVVBJIWKGRR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CCOC1CCCCC1O

Origin of Product

United States

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